Bis(triphenylphosphine)copper tetrahydroborate (CAS 16903-61-0) is a specialized, mild, and chemoselective reducing agent and copper(I) precursor. Its structure—a copper center coordinated by two triphenylphosphine ligands and a tetrahydroborate anion—confers broad solubility in organic solvents and highly attenuated, specific hydride-transfer capabilities compared to standard alkali metal borohydrides [1]. For procurement and process chemistry, its primary value lies in its ability to perform precise reductions—such as converting acid chlorides to aldehydes or selectively reducing enals—under mild, room-temperature conditions without the need for cryogenic cooling, pressurized hydrogen, or rare-earth additives[1].
Substituting Bis(triphenylphosphine)copper tetrahydroborate with generic sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) results in severe over-reduction, such as driving acid chlorides completely to primary alcohols instead of halting at the aldehyde stage . Furthermore, attempting to bypass procurement by generating the reagent in situ from copper(I) chloride and NaBH4 introduces unreacted free borohydride into the system; this destroys the precise chemoselectivity required for complex late-stage functionalization and leads to unpredictable batch-to-batch impurity profiles [1].
Bis(triphenylphosphine)copper tetrahydroborate enables the direct reduction of acid chlorides to aldehydes in 70–85% yields at room temperature, effectively halting the reaction before over-reduction occurs [1]. In contrast, baseline reagents like LiAlH4 or unmoderated NaBH4 rapidly over-reduce acid chlorides to primary alcohols, forcing buyers to otherwise rely on complex cryogenic conditions (e.g., DIBAL-H) or hazardous pressurized hydrogen gas (Rosenmund reduction) to achieve the same aldehyde selectivity .
| Evidence Dimension | Yield of aldehyde from acid chloride |
| Target Compound Data | 70–85% yield (halts at aldehyde) |
| Comparator Or Baseline | NaBH4 / LiAlH4 (predominantly yields primary alcohols) |
| Quantified Difference | >70% improvement in aldehyde selectivity |
| Conditions | Room temperature, neutral organic solvent (e.g., acetone or DCM) |
Allows procurement teams to replace hazardous pressurized hydrogenation or cryogenic DIBAL-H workflows with a bench-stable, room-temperature solid reagent.
This compound delivers regioselective 1,2-reduction of α,β-unsaturated aldehydes to allylic alcohols, leaving the alkene functionality entirely intact[1]. Standard NaBH4 frequently produces a mixture of 1,2- and 1,4-reduction products unless modified by stoichiometric rare-earth additives, such as CeCl3 in the Luche reduction .
| Evidence Dimension | Regioselectivity (1,2 vs 1,4 reduction) |
| Target Compound Data | Highly selective 1,2-reduction (alkene intact) |
| Comparator Or Baseline | NaBH4 (mixed 1,2 and 1,4 reduction without additives) |
| Quantified Difference | Eliminates the need for stoichiometric rare-earth modifiers |
| Conditions | Mild conditions, absence of Lewis acid additives |
Streamlines supply chains by removing the need to procure and dispose of toxic or expensive rare-earth Lewis acid modifiers for regioselective reductions.
Unlike sodium borohydride, which is largely insoluble in non-polar media and requires protic solvents (water, methanol) or polar aprotic solvents (DMF) that can trigger side reactions, Cu(BH4)(PPh3)2 is highly soluble in standard organic solvents such as dichloromethane, chloroform, and benzene [2]. This allows reductions to proceed in the same solvent as prior synthetic steps without requiring a solvent-swap [1].
| Evidence Dimension | Solubility in chlorinated/aromatic solvents |
| Target Compound Data | Soluble in DCM, CHCl3, benzene |
| Comparator Or Baseline | NaBH4 (Insoluble in DCM/benzene) |
| Quantified Difference | Enables single-solvent continuous processing |
| Conditions | Standard laboratory temperature and pressure |
Reduces solvent waste and cycle times by enabling reductions directly in the non-polar solvents used for upstream extractions or synthesis.
Utilizing isolated, pre-formed Bis(triphenylphosphine)copper tetrahydroborate ensures an exact 1:1 stoichiometry of the active reducing species, ensuring batch-to-batch reproducibility [2]. Attempts to generate the reagent in situ from copper(I) chloride, triphenylphosphine, and NaBH4 often leave residual free NaBH4 in the reaction matrix, which indiscriminately reduces sensitive functional groups and degrades the impurity profile [1].
| Evidence Dimension | Batch-to-batch chemoselectivity |
| Target Compound Data | Consistent selectivity due to absence of free BH4- |
| Comparator Or Baseline | In situ generation (Variable selectivity due to unreacted NaBH4) |
| Quantified Difference | Eliminates off-target reduction by free borohydride |
| Conditions | Complex molecule synthesis with multiple reducible functional groups |
Guarantees predictable impurity profiles in scaled-up manufacturing by eliminating the off-target reduction caused by unreacted free borohydride.
Ideal for API synthesis where carboxylic acids are activated to acid chlorides and must be reduced to aldehydes. Using this compound avoids the over-reduction typical of NaBH4 and eliminates the need for cryogenic DIBAL-H or pressurized hydrogen (Rosenmund reduction) [1].
Applicable where α,β-unsaturated aldehydes must be reduced cleanly to allylic alcohols. It removes the procurement requirement for Cerium(III) chloride or other rare-earth modifiers typically needed to force NaBH4 into a 1,2-selective pathway [2].
Useful in industrial processes where intermediates are generated in dichloromethane or chloroform and must be reduced immediately. Its solubility in these solvents prevents the need for solvent exchange to protic media, reducing cycle times and solvent waste [2].
Serves as a well-defined, soluble starting material for synthesizing binuclear copper(I) complexes via ligand exchange, ensuring exact stoichiometry without residual alkali metal salts [2].
Irritant